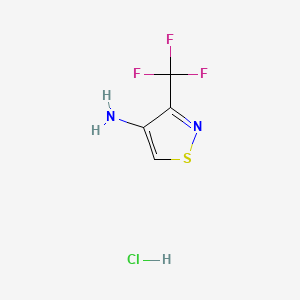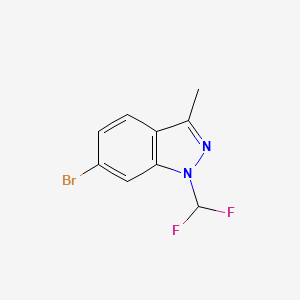
6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole typically involves the bromination of a suitable indazole precursor followed by the introduction of the difluoromethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or amino derivatives, while coupling reactions can introduce various aryl or alkynyl groups.
Aplicaciones Científicas De Investigación
6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of different biological processes.
Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1-(difluoromethyl)isoquinoline
- 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7BrF2N2 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
6-bromo-1-(difluoromethyl)-3-methylindazole |
InChI |
InChI=1S/C9H7BrF2N2/c1-5-7-3-2-6(10)4-8(7)14(13-5)9(11)12/h2-4,9H,1H3 |
Clave InChI |
XYSOLMAJYJBJJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=CC(=C2)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


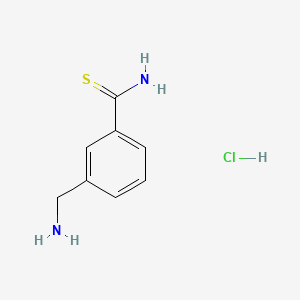
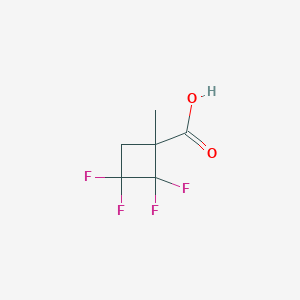
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
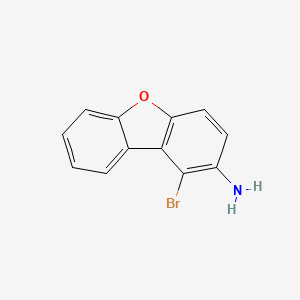

![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
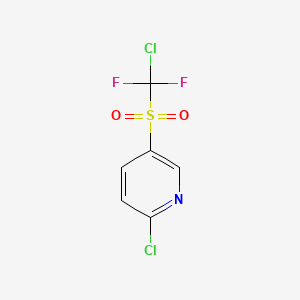
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
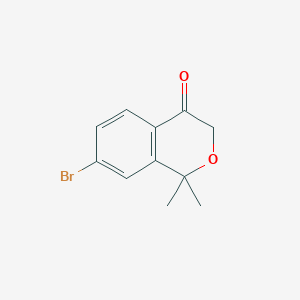
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
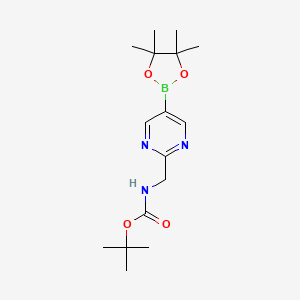
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
